molecular formula C8H10BBrO3 B8027968 (3-(Bromomethyl)-4-methoxyphenyl)boronic acid

(3-(Bromomethyl)-4-methoxyphenyl)boronic acid

Cat. No.: B8027968
M. Wt: 244.88 g/mol
InChI Key: BFTNCANTIYIBHR-UHFFFAOYSA-N
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Description

(3-(Bromomethyl)-4-methoxyphenyl)boronic acid is an organic compound with the molecular formula C8H10BBrO3 It is a boronic acid derivative, which is characterized by the presence of a boron atom bonded to a phenyl ring substituted with a bromomethyl group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Bromomethyl)-4-methoxyphenyl)boronic acid typically involves the bromination of a suitable precursor followed by the introduction of the boronic acid moiety. One common method is the bromination of 4-methoxybenzyl alcohol to obtain 3-(bromomethyl)-4-methoxybenzyl bromide. This intermediate is then subjected to a palladium-catalyzed borylation reaction using bis(pinacolato)diboron to yield the desired boronic acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(3-(Bromomethyl)-4-methoxyphenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted phenylboronic acids can be formed.

    Coupling Products: Biaryl compounds are commonly formed in Suzuki-Miyaura reactions.

    Oxidation and Reduction Products: Boronic esters and boronic alcohols, respectively.

Mechanism of Action

The mechanism of action of (3-(Bromomethyl)-4-methoxyphenyl)boronic acid involves its ability to form covalent bonds with target molecules. The boronic acid moiety can interact with diols and other Lewis bases, forming stable complexes. This property is exploited in various applications, such as enzyme inhibition, where the compound binds to the active site of the enzyme, blocking its activity . The bromomethyl group can also participate in nucleophilic substitution reactions, allowing the compound to modify biological molecules and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-(Bromomethyl)-4-methoxyphenyl)boronic acid is unique due to the presence of both bromomethyl and methoxy groups, which enhance its reactivity and versatility in various chemical reactions. The methoxy group can influence the electronic properties of the phenyl ring, making the compound more suitable for specific applications in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

[3-(bromomethyl)-4-methoxyphenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BBrO3/c1-13-8-3-2-7(9(11)12)4-6(8)5-10/h2-4,11-12H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFTNCANTIYIBHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OC)CBr)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BBrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.88 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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